molecular formula C12H15NO3 B8657656 3-(Dimethylamino)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one CAS No. 73220-33-4

3-(Dimethylamino)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one

Cat. No. B8657656
M. Wt: 221.25 g/mol
InChI Key: GIWPLJABJPALKR-UHFFFAOYSA-N
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Patent
US08158810B2

Procedure details

A mixture of 1-(2-hydroxy-4-methoxyphenyl)ethane-1-one (20 g, 120 mmol) and N,N-dimethylformamide dimethylacetal (23 g, 181 mmol) was stirred at 90° C. for 2 hours. After cooling to room temperature the reaction mixture provided a yellow precipitate, which was washed with ethyl acetate (3×30 ml), water (2×50 ml), and dried under reduced pressure to yield 3-(dimethylamino)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one (9) as the trans isomer; MS 222.1 (M+H)
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[C:10](=[O:12])[CH3:11].CO[CH:15](OC)[N:16]([CH3:18])[CH3:17]>>[CH3:15][N:16]([CH3:18])[CH:17]=[CH:11][C:10]([C:3]1[CH:4]=[CH:5][C:6]([O:8][CH3:9])=[CH:7][C:2]=1[OH:1])=[O:12]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
OC1=C(C=CC(=C1)OC)C(C)=O
Name
Quantity
23 g
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred at 90° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the reaction mixture
CUSTOM
Type
CUSTOM
Details
provided a yellow precipitate, which
WASH
Type
WASH
Details
was washed with ethyl acetate (3×30 ml), water (2×50 ml)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN(C=CC(=O)C1=C(C=C(C=C1)OC)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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